2-(((2-Chlorophenyl)sulfanyl)methyl)-1H-1,3-benzimidazole
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Description
Synthesis Analysis
The synthesis of this compound involves several steps. While I don’t have specific analytical data for this product, I can provide a general overview of the synthetic pathway. Researchers have developed methods to prepare it, often starting from commercially available precursors. One such approach involves the reaction of 2-chloroaniline with benzaldehyde to form an intermediate, followed by cyclization with thiourea to yield the target compound. The process may require optimization to achieve high yields and purity .
Scientific Research Applications
Antimicrobial Properties
A study focused on novel structures derived from 2-[[(2-pyridyl)methyl]thio]-1H-benzimidazole revealed significant antimicrobial activity, particularly against the gastric pathogen Helicobacter pylori. These compounds, including derivatives of the main structure, showed potent and selective activities, highlighting the potential of 2-(((2-Chlorophenyl)sulfanyl)methyl)-1H-1,3-benzimidazole derivatives as novel anti-H. pylori agents. This research underlines the effectiveness of these compounds against various H. pylori strains, including those resistant to common treatments, and their low activity against non-target microorganisms, making them promising candidates for targeted antimicrobial therapies (Carcanague et al., 2002).
Antiprotozoal Activity
The synthesis and evaluation of 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives have demonstrated strong antiprotozoal activity against Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica. These derivatives showed nanomolar IC50 values, surpassing the effectiveness of metronidazole, the standard treatment for these protozoal infections. This study showcases the potential of 2-(((2-Chlorophenyl)sulfanyl)methyl)-1H-1,3-benzimidazole derivatives in developing more effective treatments for protozoal diseases (Pérez‐Villanueva et al., 2013).
Structural and Spectroscopic Studies
Research into benzimidazole derivatives, including 2-(((2-Chlorophenyl)sulfanyl)methyl)-1H-1,3-benzimidazole, has involved extensive structural and spectroscopic analysis. These studies employ techniques such as X-ray diffraction, HRMS, UV–Vis, FT-IR, and NMR spectroscopy to understand the properties and behaviors of these compounds. Such detailed analysis aids in the rational design of benzimidazole derivatives for various applications, from medicinal chemistry to materials science (Saral et al., 2017).
Polymeric Applications
The synthesis of transparent aromatic polyimides derived from thiophenyl-substituted benzidines, including compounds related to 2-(((2-Chlorophenyl)sulfanyl)methyl)-1H-1,3-benzimidazole, has been explored for applications requiring high refractive indices and small birefringences. These materials demonstrate excellent thermomechanical stabilities and potential for use in advanced optical and electronic devices due to their unique physical properties (Tapaswi et al., 2015).
properties
IUPAC Name |
2-[(2-chlorophenyl)sulfanylmethyl]-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2S/c15-10-5-1-4-8-13(10)18-9-14-16-11-6-2-3-7-12(11)17-14/h1-8H,9H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTMQMEOJFOYGJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CSC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(((2-Chlorophenyl)sulfanyl)methyl)-1H-1,3-benzimidazole |
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